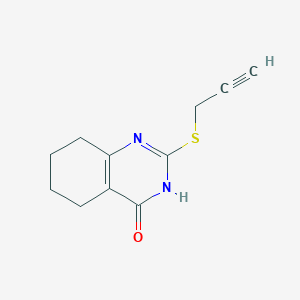![molecular formula C17H16N4O B6450023 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549047-37-0](/img/structure/B6450023.png)
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
作用机制
Target of Action
Similar imidazo[1,2-b]pyridazine compounds have been reported to targetKRAS G12C , a common mutation in various cancers, and IL-17A , a pro-inflammatory cytokine involved in autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Mode of Action
Imidazo[1,2-b]pyridazine compounds are generally known to interact with their targets in acovalent manner . This means they form a stable, non-reversible bond with their target, leading to a long-lasting inhibitory effect .
Biochemical Pathways
and the IL-23/IL-17 axis . These pathways are crucial in cell proliferation and inflammation, respectively .
Result of Action
Related imidazo[1,2-b]pyridazine compounds have showninhibitory effects on the growth of certain cells . For instance, they have been reported to inhibit the growth of bovine Babesia parasites and KRAS G12C-mutated NCI-H358 cells .
生化分析
Biochemical Properties
It is known that imidazo[1,2-b]pyridazines, a class of compounds to which this molecule belongs, have been studied as inhibitors of IL-17A, a pro-inflammatory cytokine . This suggests that 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may interact with enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
The exact cellular effects of this compound are still under investigation. Given its potential role as an IL-17A inhibitor, it could influence cell function by modulating inflammatory responses. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other imidazo[1,2-b]pyridazines, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5-diaminopyridazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and scalability.
化学反应分析
Types of Reactions
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-b]pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antiviral and anticancer activities.
Imidazo[1,2-c]pyrimidines: Studied for their anti-inflammatory and antimicrobial properties.
Imidazo[4,5-b]pyridines: Investigated for their kinase inhibition and antimalarial activities.
Uniqueness
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity for certain molecular targets. This makes it a valuable compound for drug discovery and development.
属性
IUPAC Name |
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-2-6-13(7-3-11)18-17(22)14-8-9-16-19-15(12-4-5-12)10-21(16)20-14/h2-3,6-10,12H,4-5H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIWFKAGLQQWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-methyl-6-[5-(1-methyl-1H-imidazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449940.png)
![5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449951.png)

![3-fluoro-4-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449981.png)
![3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449986.png)
![6-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6449989.png)
![2-{4'-methyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrimidine-4-carbonitrile](/img/structure/B6449992.png)
![3-fluoro-2-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449995.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450005.png)
![3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile](/img/structure/B6450007.png)
![2-cyclopropyl-N-(2,4-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450021.png)
![6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450025.png)
![6-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6450031.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B6450038.png)
